An In-depth Technical Guide to 1-(2,3-Dichloro-6-fluorophenyl)ethanone
An In-depth Technical Guide to 1-(2,3-Dichloro-6-fluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,3-dichloro-6-fluorophenyl)ethanone. As a substituted acetophenone, this compound is a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2] This document details its molecular structure, physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, it covers the compound's anticipated reactivity, potential applications based on isomeric analogs, and crucial safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
Substituted acetophenones are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including various heterocyclic compounds.[3][4] Their inherent reactivity, centered around the carbonyl group and the aromatic ring, allows for extensive functionalization.[5][6] The specific compound of interest, 1-(2,3-dichloro-6-fluorophenyl)ethanone, is a halogenated aryl ketone. The presence and specific arrangement of the chloro and fluoro substituents on the phenyl ring are expected to significantly influence its chemical reactivity and the biological activity of its derivatives.
While direct experimental data for this precise isomer is limited in publicly accessible literature, this guide synthesizes information from established chemical principles and data available for its isomers, such as 1-(2,6-dichloro-3-fluorophenyl)ethanone, which is a known intermediate in the synthesis of pharmaceuticals like Crizotinib.[7][8] By providing a robust theoretical and practical framework, this document aims to empower researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
Molecular Structure and Physicochemical Properties
Chemical Structure
The molecular structure of 1-(2,3-dichloro-6-fluorophenyl)ethanone consists of an acetyl group attached to a 2,3-dichloro-6-fluorophenyl ring.
Caption: Structure of 1-(2,3-dichloro-6-fluorophenyl)ethanone.
Physicochemical Data
The following table summarizes the key computed and expected physicochemical properties of the compound. Data for isomers is used for properties like boiling point and density to provide a reasonable estimate.
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | - |
| Molecular Formula | C₈H₅Cl₂FO | Computed |
| Molecular Weight | 207.03 g/mol | Computed[8][9] |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to isomers[10] |
| Boiling Point | ~255 °C (lit.) | Analogy to 1-(2,6-dichloro-3-fluorophenyl)ethanone[8] |
| Density | ~1.403 g/mL at 25 °C (lit.) | Analogy to 1-(2,6-dichloro-3-fluorophenyl)ethanone[8] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for preparing 1-(2,3-dichloro-6-fluorophenyl)ethanone is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.[11]
Retrosynthetic Analysis & Proposed Pathway
The retrosynthetic analysis disconnects the acyl group from the aromatic ring, identifying 1,2-dichloro-4-fluorobenzene and an acetylating agent (like acetyl chloride) as the starting materials.
Caption: Retrosynthetic analysis and forward synthesis pathway.
Mechanistic Discussion: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[12] The mechanism involves three key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.
-
Electrophilic Attack: The π-electron system of the 1,2-dichloro-4-fluorobenzene ring attacks the acylium ion. The directing effects of the existing halogen substituents guide the position of this attack. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The acylation is expected to occur at the position ortho to the fluorine (C6) and para to the C3-chlorine, which is the desired product. Steric hindrance from the adjacent chlorine at C2 may slightly disfavor this position, but the strong directing effect of fluorine often dominates.[13]
-
Rearomatization: The resulting carbocation intermediate (a sigma complex or arenium ion) loses a proton to regenerate the stable aromatic ring, yielding the final product, 1-(2,3-dichloro-6-fluorophenyl)ethanone.
Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[14]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred suspension.
-
Substrate Addition: After the formation of the acylium ion complex, add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum (in CDCl₃) is expected to show two main signals:
-
A singlet for the methyl protons of the acetyl group, anticipated around δ 2.6-2.7 ppm .
-
Two aromatic protons in the region of δ 7.0-7.8 ppm . These protons (at C4 and C5) would likely appear as a complex multiplet or as two distinct doublets of doublets due to coupling with each other and with the fluorine atom.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex and highly informative:
-
A signal for the carbonyl carbon (C=O) is expected in the downfield region, around δ 195-200 ppm .
-
The methyl carbon (-CH₃) signal should appear upfield, around δ 28-32 ppm .
-
Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. The other aromatic carbons will also show smaller couplings to the fluorine atom.[15][16]
Predicted Mass Spectrometry
Mass spectrometry (Electron Ionization) would be expected to show:
-
A molecular ion peak (M⁺) at m/z 206 (for ³⁵Cl isotopes) and a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.
-
A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) at m/z 191 .
-
A strong peak for the acylium ion [M - CH₃]⁺, which would be the dichlorofluorobenzoyl cation at m/z 191 .
-
A base peak corresponding to the acylium ion [CH₃CO]⁺ at m/z 43 .
Predicted Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
A strong, sharp absorption for the carbonyl (C=O) stretch, expected between 1690-1710 cm⁻¹ .
-
C-H stretching from the aromatic ring around 3050-3100 cm⁻¹ and the methyl group around 2900-3000 cm⁻¹ .
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Strong absorptions for C-Cl bonds around 700-850 cm⁻¹ and for the C-F bond around 1200-1300 cm⁻¹ .
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1-(2,3-dichloro-6-fluorophenyl)ethanone is dictated by its two primary functional groups: the ketone and the substituted aromatic ring.
-
Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo a wide range of reactions, including reduction to a secondary alcohol (using agents like NaBH₄), reductive amination to form amines, and Wittig reactions to form alkenes.[17] This versatility makes it a key handle for further molecular elaboration.
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards further electrophilic substitution due to the electron-withdrawing effects of the two chlorine atoms and the acetyl group. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially at positions activated by the electron-withdrawing groups, though this typically requires harsh conditions.
Potential Applications
Given its structure, 1-(2,3-dichloro-6-fluorophenyl)ethanone is a prime candidate for use as an intermediate in the synthesis of high-value chemicals.
-
Pharmaceutical Synthesis: Many biologically active molecules are derived from substituted acetophenones.[1][4] For example, the isomeric 1-(2,6-dichloro-3-fluorophenyl)ethanone is a key precursor for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, an intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, used in cancer therapy.[7] It is highly probable that 1-(2,3-dichloro-6-fluorophenyl)ethanone could be used to synthesize analogs of such drugs to explore new structure-activity relationships.
-
Agrochemical Development: Halogenated aromatic ketones are common scaffolds in the development of pesticides and herbicides.[18][19] The specific substitution pattern of this molecule could lead to the discovery of new active ingredients.
Safety and Handling
No specific safety data sheet (SDS) exists for 1-(2,3-dichloro-6-fluorophenyl)ethanone. Therefore, a conservative approach based on data from analogous compounds, such as other dichloroacetophenones and chloroacetophenones, is mandatory.[10][20][21]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.
-
-
Handling and Storage:
Conclusion
1-(2,3-dichloro-6-fluorophenyl)ethanone is a halogenated aryl ketone with significant potential as a synthetic intermediate. While direct experimental data is scarce, its chemical properties can be reliably predicted based on established principles of organic chemistry. Its synthesis is accessible via Friedel-Crafts acylation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The compound's reactivity profile makes it a versatile building block for creating novel molecules, particularly in the fields of medicinal chemistry and agrochemicals. Due to its anticipated hazardous properties, strict adherence to safety protocols is essential during its handling and use.
References
Sources
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- 9. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 19. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 20. fishersci.com [fishersci.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
Figure 1. Overall reaction scheme for the synthesis of 1-(2,3-dichloro-6-fluorophenyl)ethanone.




